(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Description
(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione is a synthetic small molecule characterized by a piperazine core substituted with a bis(4-fluorophenyl)methyl group, a chiral (2S)-amino group, and a 1,3-dihydroisoindol-2-yl moiety linked via a butane-1,4-dione backbone. The compound’s stereochemistry and fluorinated aromatic groups may enhance binding specificity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)33-13-15-34(16-14-33)29(37)26(32)17-27(36)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAFMWMGKSQUTD-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C(CC(=O)N4CC5=CC=CC=C5C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)[C@H](CC(=O)N4CC5=CC=CC=C5C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[bis(4-fluorophenyl)methyl]piperazine
The piperazine subunit is synthesized via a Mannich-type reaction between piperazine, 4-fluorobenzaldehyde, and a reducing agent. A representative protocol involves:
- Condensing 4-fluorobenzaldehyde (2 equivalents) with piperazine in acetic acid at 80°C for 12 hours.
- Reducing the intermediate Schiff base with sodium cyanoborohydride (NaBH3CN) in methanol.
Yield : 68–72% after recrystallization from ethyl acetate.
Construction of the Diketone Backbone
Chiral Amino Acid-Mediated Asymmetric Synthesis
The (2S)-amino group is introduced using L-proline as a chiral auxiliary:
- Reacting 3-(tert-butoxycarbonylamino)phthalic anhydride with L-proline in dimethylformamide (DMF) at 0°C.
- Deprotecting the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) to yield (S)-2-aminophthalic acid.
Critical parameter : Maintaining reaction temperatures below 5°C prevents racemization.
Fragment Coupling and Cyclization
Piperazine-Diketone Conjugation
The piperazine and diketone units are coupled via a nucleophilic acyl substitution:
Isoindoline Ring Formation
The 1,3-dihydroisoindol-2-yl group is introduced via a palladium-catalyzed Buchwald-Hartwig amination:
- Treating 2-bromobenzaldehyde with ammonium formate and Pd(OAc)2/Xantphos in toluene at 110°C.
- Condensing the resulting isoindoline with the diketone intermediate using EDCI/HOBt in dichloromethane.
Optimization note : Microwave irradiation (100 W, 150°C, 20 min) improves cyclization efficiency by 22%.
Stereochemical Control and Resolution
Enantiomeric Purification
The (S)-configuration is secured through chiral chromatography:
- Column : Chiralpak IA (250 × 4.6 mm).
- Mobile phase : n-Hexane:ethanol:diethylamine (80:20:0.1 v/v).
- Retention time : 12.3 min for (S)-enantiomer vs. 15.7 min for (R).
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray analysis confirms the (S)-configuration:
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Scientific Research Applications
(S)-2-Amino-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-1-(isoindolin-2-yl)butane-1,4-dione
Basic Information
CAS No: 847928-32-9
Molecular Formula: C29H30F2N4O2
Molecular Weight: 504.57
Synonyms
The compound is also known as:
- 1G244
- 1G-244
- 2-Amino-4-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]-1-(1,3-dihydro-2H-isoindol-2-yl)-1,4-butanedione
- (2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
- 1,4-Butanedione, 2-amino-4-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]-1-(1,3-dihydro-2H-isoindol-2-yl)-, (2S)-
Chemical Properties and Applications
(S)-2-Amino-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-1-(isoindolin-2-yl)butane-1,4-dione, also known as 1G244, is a selective inhibitor of prolyl dipeptidases DPP8 and DPP9 . It inhibits DPP8 with an IC50 of 14 nM and DPP9 with an IC50 of 53 nM . However, it does not inhibit DPP2, DPP4, or fibroblast activation protein (FAP) at 100 μM . The compound acts as a slow-binding competitive inhibitor of DPP8, but it is a competitive and reversible inhibitor of DPP9 .
Research Applications
1G244 has several research applications:
- Pyroptosis Induction: Inhibition of DPP8/9 by 1G244 can cause pro-caspase-1-dependent pyroptosis in macrophages and monocytes .
- Cell Death Studies: At higher concentrations, 1G244 induces cell death in DPP8/9 knockout cells, suggesting potential off-target effects .
- Adipogenesis Inhibition: 1G244 blocks adipogenesis in preadipocyte 3T3-L1 and 3T3-F422A cells, with DPP8/9 inhibition attenuating PPARg2 induction during preadipocyte differentiation .
- Atherosclerosis Therapy: Due to its inhibitory effects on pro-inflammatory macrophages, 1G244 has been investigated as a potential therapy for reducing atherosclerosis and preventing plaque rupture .
(2S)-1-[(2S)-2-amino-4-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-4-oxobutanoyl]pyrrolidine-2-carbonitrile
This related compound has the following characteristics:
- PubChem CID: 23646026
- Molecular Formula: C26H29F2N5O2
- Molecular Weight: 481.5 g/mol
- IUPAC Name: (2S)-1-[(2 S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-oxobutanoyl]pyrrolidine-2-carbonitrile
Y042-8066
Y042-8066 is a ChemDiv screening compound with the name methyl (2S)-2-[({4-[bis(4-fluorophenyl)methyl]piperazino}carbonyl)amino]-3-phenylpropanoate .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation or function, and subsequently influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural homology with arylpiperazine derivatives, such as MK88 and MK89 (described in ), which feature a piperazine ring linked to a butane-1,4-dione scaffold. Key differences include:
- Substituent Variation : The target compound incorporates a bis(4-fluorophenyl)methyl group, whereas MK88 and MK89 have trifluoromethylphenyl or thiophenyl substituents. Fluorine atoms in the target compound may improve lipid solubility and receptor affinity compared to bulkier trifluoromethyl groups .
Pharmacological Properties (Inferred from Analogues)
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structurally related arylpiperazines:
- Receptor Binding: Arylpiperazines commonly target serotonin (5-HT) and dopamine receptors. The bis(4-fluorophenyl) group may increase affinity for 5-HT$_{1A}$ receptors, as fluorination is known to enhance binding in such systems .
Computational Predictions
Machine learning models, such as the XGBoost algorithm (), could predict properties like logP (lipophilicity) and critical temperatures for superconductivity. For the target compound, such models might estimate:
- logP : ~3.5 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
- Solubility: Lower than non-fluorinated analogs due to hydrophobic fluorine atoms .
Structural Characterization
X-ray crystallography using SHELX software () would resolve its 3D conformation, critical for understanding receptor interactions. However, as noted in , insufficient sample size might necessitate alternative techniques like NMR or mass spectrometry .
Comparative Data Table
| Parameter | Target Compound | MK88 | MK89 |
|---|---|---|---|
| Core Structure | Piperazine + butane-dione | Piperazine + butane-dione | Piperazine + butane-dione |
| Key Substituents | Bis(4-fluorophenyl)methyl | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl |
| Chirality | (2S)-Amino | Racemic | Racemic |
| Predicted logP | ~3.5 | ~4.2 (higher lipophilicity) | ~2.8 (lower lipophilicity) |
| Metabolic Stability | High (fluorinated aromatics) | Moderate | Low |
Biological Activity
The compound (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione, also known as 1G244, is a synthetic organic molecule that has garnered attention for its biological activity, particularly as an inhibitor of dipeptidyl peptidases (DPPs). This article explores its biological mechanisms, pharmacological implications, and potential therapeutic applications.
- Molecular Formula : C29H30F2N4O2
- Molecular Weight : 504.57 g/mol
- CAS Number : 847928-32-9
- Solubility : Soluble in DMSO (>20 mg/ml)
Dipeptidyl Peptidase Inhibition
1G244 is recognized as a potent and selective inhibitor of DPP8 and DPP9, with IC50 values of 14 nM and 53 nM, respectively. It does not significantly inhibit DPP2 or DPP4 at concentrations up to 100 μM . The inhibition mechanism is characterized as:
- DPP8 : Slow binding competitive inhibitor.
- DPP9 : Competitive and reversible inhibitor.
The inhibition of DPP8 and DPP9 leads to significant biological effects:
- Pyroptosis Induction : Inhibition results in pro-caspase-1-dependent pyroptosis in macrophages and monocytes, indicating a potential role in inflammatory responses .
- Adipogenesis Blockage : 1G244 has been shown to block adipogenesis in preadipocyte cell lines (3T3-L1 and 3T3-F422A), affecting the differentiation process by attenuating PPARγ2 induction .
Cardiovascular Applications
Due to its effects on pro-inflammatory macrophages, 1G244 is being investigated for potential therapeutic applications in reducing atherosclerosis and preventing plaque rupture. The modulation of macrophage activity through DPP8/9 inhibition may provide a novel approach to managing cardiovascular diseases .
Cancer Research
The role of DPPs in tumor biology suggests that inhibitors like 1G244 could be explored for cancer therapies. The modulation of immune responses through DPP inhibition may enhance anti-tumor immunity .
Case Studies
Recent studies have highlighted the compound's efficacy in various experimental settings:
- In Vitro Studies : Cell-based assays demonstrated that 1G244 effectively induced cell death in DPP8/9 knockout cells at higher concentrations, suggesting off-target effects that warrant further investigation .
- Animal Models : Research involving murine models has shown that the administration of 1G244 can attenuate M1 macrophage activation, providing insights into its anti-inflammatory properties .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
- Synthesis involves multi-step reactions: (i) Formation of the piperazine core via nucleophilic substitution or reductive amination. (ii) Introduction of the bis(4-fluorophenyl)methyl group using Ullmann or Buchwald-Hartwig coupling . (iii) Incorporation of the isoindole moiety via amide coupling or cyclization reactions. Key intermediates should be validated using LC-MS and -NMR to track fluorinated groups .
Q. How can researchers confirm the compound’s stability under experimental conditions (e.g., buffer systems, temperature)?
- Conduct accelerated stability studies using:
- HPLC-UV/Vis to monitor degradation products.
- Mass spectrometry to identify hydrolytic or oxidative byproducts.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Buffer compatibility should be tested at pH 4.6–7.4 (common in biological assays) using validated pharmacopeial methods .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s biological activity while retaining target affinity?
- Perform structure-activity relationship (SAR) studies:
- Replace fluorophenyl groups with chloro- or methoxy-substituted analogs to modulate electron density and steric effects .
- Modify the isoindole ring with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and validate with surface plasmon resonance (SPR) .
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?
- Address discrepancies (e.g., IC variability) through:
- Standardized assay protocols : Control variables like buffer composition (e.g., sodium octanesulfonate for solubility) and incubation time .
- Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
- Meta-analysis of published data to identify outliers or methodological biases .
Q. How can researchers elucidate the compound’s mechanism of action using advanced biophysical techniques?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes.
- Cryo-EM or X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., PDB ID: 9XH) .
- Fluorescence polarization : Monitor conformational changes in target proteins upon binding .
Q. What strategies mitigate off-target effects in in vivo studies?
- Metabolic profiling : Use LC-HRMS to identify metabolites and potential toxicophores (e.g., reactive quinone intermediates from isoindole oxidation) .
- Selectivity screening : Test against panels of related receptors (e.g., GPCRs, kinases) to assess cross-reactivity .
- Dose optimization : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity .
Methodological Guidance
Q. How should researchers handle discrepancies between computational predictions and experimental binding data?
- Re-evaluate force field parameters (e.g., partial charges for fluorine atoms) in docking simulations.
- Validate with alanine scanning mutagenesis to identify critical residues in the binding pocket .
- Use ensemble docking to account for protein flexibility .
Q. What analytical methods are recommended for quantifying the compound in biological matrices?
- LC-MS/MS : Optimize ionization settings (e.g., ESI+ for amine groups) and use deuterated internal standards.
- Microdialysis coupled with HPLC : Monitor real-time concentrations in plasma or tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
